(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone
Description
Properties
IUPAC Name |
(4-propylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-3-14-4-6-15(7-5-14)17(22)20-11-8-16(9-12-20)21-13-10-18-19-21/h4-7,10,13,16H,2-3,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMVZSQJDZHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.
Coupling with Propylphenyl Group: The final step involves coupling the triazole-piperidine intermediate with a propyl-substituted phenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl or piperidine rings.
Reduction: Reduced forms of the triazole or phenyl groups.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and piperidine moieties.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Chemical Biology: Acts as a probe or ligand in biochemical assays and studies.
Mechanism of Action
The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylphenyl)methanone
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-ethylphenyl)methanone
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-butylphenyl)methanone
Uniqueness
The uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs.
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone is part of a class of triazole derivatives known for their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Overview of Triazole Compounds
Triazoles are a significant class of heterocyclic compounds that have gained attention due to their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The 1,2,3-triazole moiety is particularly notable for its role in enhancing the biological properties of various drug candidates.
Antifungal Activity
Research has shown that triazole derivatives exhibit potent antifungal properties. For instance, a study highlighted that compounds containing the triazole ring demonstrated significant activity against Candida albicans, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL, which is substantially more effective than standard antifungal agents like fluconazole .
Antibacterial Activity
Triazole compounds also display antibacterial activity. A series of studies have indicated that certain triazole derivatives possess remarkable efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds with a similar structural framework to our target compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating potency greater than traditional antibiotics like vancomycin .
Anticancer Effects
The anticancer potential of triazole derivatives is another area of significant interest. Some studies have reported that triazole-thione hybrids exhibit cytotoxic effects on various cancer cell lines. For example, specific derivatives were found to inhibit the growth of colon carcinoma cells (HCT-116) with IC50 values around 6.2 μM . This suggests that compounds like this compound may have promising applications in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole compounds. The incorporation of different substituents on the triazole ring and piperidine moiety can significantly influence their biological activities. For instance:
| Substituent | Effect on Activity |
|---|---|
| 4-propylphenyl | Enhances lipophilicity and cellular uptake |
| Triazole ring | Contributes to antifungal and antibacterial activity |
| Piperidine moiety | Affects binding affinity to biological targets |
Case Studies
- Antifungal Study : A derivative similar to our target compound was tested against multiple fungal strains and exhibited superior activity compared to fluconazole. This highlights the potential for developing new antifungal agents based on triazole scaffolds .
- Anticancer Research : In vitro studies demonstrated that specific triazole derivatives could induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and apoptosis pathways .
- Antibacterial Screening : A series of synthesized triazoles were evaluated against MRSA strains, revealing MIC values significantly lower than those of existing treatments, thereby supporting further development as potential therapeutic agents .
Q & A
Basic Research Question
- 1H/13C-NMR : Assign peaks for the triazole proton (δ ~7.4–8.0 ppm) and piperidine methine protons (δ ~3.1–3.4 ppm). Aromatic protons from the 4-propylphenyl group appear as multiplet signals (δ ~7.3–7.9 ppm) .
- HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm; retention times vary between 11–12 minutes depending on solvent systems .
- Elemental Analysis : Validate C, H, N content with <0.5% deviation from theoretical values (e.g., C: ~72%, H: ~5.5%, N: ~12%) .
How can researchers optimize reaction conditions to improve the yield of this compound?
Advanced Research Question
- Temperature Control : Reflux conditions (70–80°C) improve triazole cyclization efficiency while minimizing decomposition .
- Catalyst Loading : 10 mol% CuI enhances regioselectivity for 1,4-disubstituted triazoles, critical for biological activity .
- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates during acylation steps .
What strategies are recommended for resolving discrepancies between calculated and observed elemental analysis data?
Advanced Research Question
Discrepancies (e.g., C: +0.37%, H: +0.16% in ) often arise from residual solvents or hygroscopicity. Mitigation strategies:
- Drying Protocols : Lyophilize the compound under vacuum (0.1 mmHg) at 40°C for 24 hours to remove trapped solvents .
- Alternative Purification : Recrystallize from ethanol/water mixtures to enhance crystallinity and reduce amorphous impurities .
What in vitro assays are suitable for initial biological activity assessment?
Basic Research Question
- Binding Affinity Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to screen for interactions with kinase targets (e.g., EGFR, PI3K) .
- Cellular Viability : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations to assess cytotoxicity .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing propyl with ethyl or fluorophenyl groups) to evaluate hydrophobic/hydrophilic balance .
- Pharmacophore Mapping : Use X-ray crystallography or docking simulations to identify critical interactions (e.g., triazole-nitrogen hydrogen bonding with kinase active sites) .
What computational methods aid in predicting target interactions?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to prioritize analogs with enhanced electron-deficient triazole motifs .
What are the solubility characteristics and formulation considerations for this compound?
Basic Research Question
- Solubility Profile : Low aqueous solubility (<10 µg/mL) due to hydrophobic 4-propylphenyl group. Use co-solvents like DMSO:PBS (1:4) for in vitro assays .
- Formulation Strategies : Nanoemulsification with Tween-80 or liposomal encapsulation improves bioavailability for in vivo studies .
How should stability studies under physiological conditions be designed?
Advanced Research Question
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS. Half-life >24 hours indicates suitability for prolonged assays .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C) to guide storage conditions .
What approaches are recommended for identifying off-target effects in biological assays?
Advanced Research Question
- Kinase Profiling Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Proteome-Wide Analysis : Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) to detect non-target protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
